5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its ability to influence the chemical properties of molecules .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
5H-Chromeno[2,3-b]pyridines, including derivatives like 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, are compounds of interest due to their industrial, biological, and medicinal properties. These compounds can be synthesized through multicomponent reactions, a methodology that allows for the efficient synthesis of complex molecules in an atom-economical manner. The structure and properties of these compounds have been confirmed and analyzed using various techniques such as elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. Additionally, some derivatives have been synthesized using solvent-free conditions, highlighting a push towards more environmentally-friendly synthesis methods (Ryzhkova et al., 2023) (Motamedi, 2013).
Crystallography and Molecular Interactions
The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, demonstrates intricate hydrogen-bonding networks. These structures form centrosymmetric water-bridged hydrogen-bonding dimers, further linked into two-dimensional sheets via intermolecular hydrogen-bonding interactions. Such studies are crucial for understanding the interaction potential of similar compounds, which is relevant in various applications, including material science and pharmaceuticals (Ye & Tanski, 2020).
Biochemical and Pharmaceutical Applications
The multifaceted nature of 5H-chromeno[2,3-b]pyridine derivatives, including their various synthesis methods and applications, is emphasized in extensive reviews. These compounds are known for their privileged medicinal scaffold, synthesized by diverse methods like multicomponent reactions (MCRs), multicomponent coupling reactions (MCCRs), and pot, atom, and step economy (PASE) approaches. The reviews provide a conceptual overview and aim to inspire novel strategies for the preparation of these derivatives, hinting at their significance in the pharmaceutical and agrochemical industries (Ramazani et al., 2022).
properties
IUPAC Name |
5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3NO4/c15-14(16,17)11-8(13(20)21)5-7-10(19)6-3-1-2-4-9(6)22-12(7)18-11/h1-5H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWQUGCVTXMXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.